4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone
Description
4-Chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 4, an ethyl substituent at position 2, and a morpholino ring at position 5.
Properties
IUPAC Name |
4-chloro-2-ethyl-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-14-10(15)9(11)8(7-12-14)13-3-5-16-6-4-13/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROYPHPASRPYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone typically involves the reaction of 4-chloro-2-ethyl-3(2H)-pyridazinone with morpholine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that pyridazinones exhibit potential anticancer properties. For instance, derivatives of 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that certain pyridazinone compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
2. Antimicrobial Activity
Pyridazinones, including this compound, have demonstrated significant antimicrobial properties against various pathogens. These compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic activities. In vitro studies have indicated that it can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This makes it a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to traditional NSAIDs .
4. Antihypertensive Properties
Recent studies have explored the antihypertensive effects of pyridazinones. Compounds similar to this compound have shown the ability to lower blood pressure in animal models through vasodilation and modulation of the renin-angiotensin system .
Agricultural Applications
1. Herbicidal Activity
Pyridazinones are recognized for their herbicidal properties, particularly in controlling weed species that compete with crops. The compound has been tested for efficacy against various weeds, showing potential as a selective herbicide with minimal impact on crop yield .
2. Insecticidal and Acaricidal Properties
Research has indicated that derivatives of this compound can act as effective insecticides and acaricides. These compounds target specific pests while being less harmful to beneficial insects, making them suitable for integrated pest management strategies in agriculture .
Summary of Findings
The following table summarizes the key applications of this compound:
| Application Area | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; potential for drug development. |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis. |
| Anti-inflammatory Effects | Inhibits cyclooxygenase enzymes; potential as an NSAID with fewer side effects. |
| Antihypertensive Properties | Lowers blood pressure through vasodilation; modulates renin-angiotensin system. |
| Herbicidal Activity | Effective against various weed species; selective herbicide with minimal crop impact. |
| Insecticidal/Acaricidal Properties | Targets specific pests; suitable for integrated pest management strategies in agriculture. |
Case Studies
Several case studies highlight the effectiveness of pyridazinones:
- Anticancer Study : A study involving a series of pyridazinone derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting the need for further clinical trials .
- Antimicrobial Evaluation : A comparative study found that certain pyridazinone derivatives exhibited stronger antibacterial activity than traditional antibiotics against resistant strains of bacteria .
- Herbicide Development : Field trials showed that a formulation containing this compound effectively controlled weed populations without affecting crop health, indicating its potential use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Substituent Analysis and Pharmacological Relevance
The biological activity of pyridazinones is highly dependent on substituents at positions 2, 4, and 5. Below is a comparative analysis of key analogs:
Key Observations:
Position 2 (R2): Ethyl vs. Alkyl Chain Length: Longer alkyl chains (e.g., ethyl) can influence binding to hydrophobic pockets in target enzymes or receptors.
Position 4 (R4): Chloro vs. Ethoxy/Amino: The chloro substituent is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to ethoxy (electron-donating) or amino (basic) groups. This could alter binding affinity in COX or histamine inhibition pathways .
Position 5 (R5): Morpholino Ring: Present in both the target compound and Emorfazone, the morpholino group contributes to solubility and hydrogen-bonding interactions. Its absence in MCI-154 and Compound 97a correlates with divergent activities (e.g., antiplatelet vs. anti-inflammatory) .
Activity-Specific Comparisons
- Analgesic/Anti-inflammatory Activity: Emorfazone’s ethoxy and morpholino substituents are critical for its dual analgesic and anti-inflammatory effects, surpassing phenylbutazone in therapeutic index .
Antiplatelet Activity :
MCI-154 and Compound 97a demonstrate that chloro or chloroacetamido groups at position 4 or 6 enhance antiplatelet efficacy. The target compound’s chloro at position 4 may similarly inhibit platelet aggregation, though positional differences (e.g., 4 vs. 6) require validation .- SIRT2 Inhibition: Morpholino-containing pyridazinones (e.g., 4-aryl-6-morpholino derivatives) show SIRT2 inhibitory activity, suggesting the target compound’s morpholino group could enable similar epigenetic modulation .
Biological Activity
4-Chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, characterized by a chloro group, an ethyl group, and a morpholino group attached to the pyridazinone ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it may affect other pathways related to cell signaling and proliferation, making it a candidate for further pharmacological exploration .
Pharmacological Applications
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting COX enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. Its ability to modulate cellular processes could be beneficial in developing new cancer therapies .
- Agrochemical Uses : The compound is also being explored for its potential as an agrochemical, particularly in the development of herbicides and pesticides due to its biological activity against plant pathogens.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyridazinone derivatives, including this compound:
- Study on COX Inhibition : Research demonstrated that pyridazinone compounds effectively inhibited COX enzymes, suggesting their utility as anti-inflammatory agents. The specificity of these compounds can vary based on their structural modifications .
- Cytotoxicity Assessments : In vitro studies have shown varying degrees of cytotoxic effects on cancer cell lines. For instance, derivatives with similar structures were tested against different cancer types, revealing IC50 values that indicate their potency as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro, ethyl, morpholino groups | Anti-inflammatory, anticancer |
| 4-Chloro-2-Ethyl-3(2H)-Pyridazinone | Lacks morpholino group | Limited bioactivity |
| 5-Morpholino-3(2H)-Pyridazinone | Lacks chloro and ethyl groups | Moderate bioactivity |
The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a chlorinated pyridazinone precursor with ethylamine and morpholine under controlled conditions. For example, analogous pyridazinones (e.g., 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone) are synthesized by coupling aryl chlorides with amino or morpholino groups in benzene or toluene at reflux . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like desmethyl derivatives .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR : - and -NMR to confirm substitution patterns (e.g., ethyl and morpholino groups at positions 2 and 5).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystallographic parameters, as demonstrated for structurally similar pyridazinones .
- HPLC-MS : Validates purity and detects trace impurities (e.g., desmethyl metabolites) using reverse-phase C18 columns and ESI+ ionization .
Advanced: How does the morpholino substituent influence the compound’s pharmacological activity compared to other pyridazinone derivatives?
Answer:
The morpholino group enhances solubility and bioavailability by introducing a polar, non-planar moiety. For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibits potent anti-inflammatory activity due to morpholino’s electron-donating effects, which stabilize interactions with cyclooxygenase (COX) enzymes . Structure-activity relationship (SAR) studies suggest that replacing morpholino with piperazine reduces potency by ~40%, highlighting its critical role in target binding .
Advanced: What experimental strategies can resolve contradictions in bioactivity data across different assays?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or metabolite interference. Strategies include:
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., desmethyl derivatives) that may contribute to observed effects .
- Dose-Response Curves : Establish linear ranges for activity in both in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent pain models) systems to validate thresholds .
- Molecular Docking : Compare binding affinities of the parent compound and metabolites to targets like COX-2 or serotonin receptors using MOE or AutoDock .
Advanced: How can researchers evaluate the environmental persistence and degradation pathways of this compound?
Answer:
- Biodegradation Studies : Incubate with soil microbiota or activated sludge to monitor degradation products (e.g., via HPLC-UV). Related herbicides like norflurazon degrade via oxidative cleavage of the morpholino ring, producing 4-chloro-5-amino derivatives .
- Photolysis Experiments : Expose aqueous solutions to UV light (254 nm) and analyze photoproducts using HRMS. Chlorinated pyridazinones often undergo dehalogenation or ring-opening under UV .
- Computational Modeling : Predict half-lives using EPI Suite or SPARC to estimate environmental fate .
Basic: What are the known biochemical targets of pyridazinone derivatives, and how does this compound compare?
Answer:
Pyridazinones typically target:
- COX-1/2 : Mediate anti-inflammatory effects (e.g., emorfazone) .
- Serotonin Receptors : Modulate analgesic pathways .
- Chloridazon-catechol dioxygenase : Enzymatic degradation in environmental contexts .
This compound’s ethyl and morpholino groups may enhance selectivity for COX-2 over COX-1, reducing gastric toxicity .
Advanced: What computational tools are recommended for predicting the compound’s ADMET properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., COX-2) using GROMACS or NAMD .
- QSAR Models : Train models on pyridazinone datasets to predict IC values for novel analogs .
Basic: How should researchers handle stability issues during storage or experimental use?
Answer:
- Storage : Keep under inert gas (N) at -20°C in amber vials to prevent photodegradation.
- Solvent Compatibility : Use DMSO or ethanol for stock solutions; avoid aqueous buffers with pH > 7 to prevent hydrolysis .
- Stability Assays : Monitor decomposition via TLC or HPLC every 6 months .
Advanced: What strategies can optimize the compound’s selectivity for specific enzyme isoforms?
Answer:
- Fragment-Based Drug Design : Screen fragment libraries to identify groups that enhance isoform specificity (e.g., COX-2 vs. COX-1) .
- Covalent Docking : Introduce electrophilic warheads (e.g., acrylamides) to target non-conserved cysteine residues in the active site .
- Mutagenesis Studies : Validate binding residues using site-directed mutagenesis of recombinant enzymes .
Advanced: How can contradictory cytotoxicity data in different cell lines be reconciled?
Answer:
- Cell Line Profiling : Compare expression levels of metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) that influence compound activation/efflux .
- Metabolomic Analysis : Use untargeted LC-MS to identify cell-specific metabolites that alter toxicity.
- 3D Culture Models : Evaluate cytotoxicity in spheroids or organoids to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
